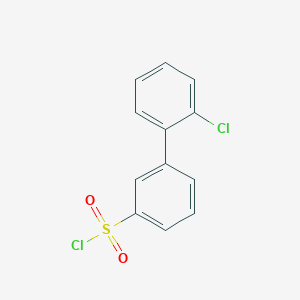

2'-Chloro-biphenyl-3-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2’-Chloro-biphenyl-3-sulfonyl chloride is an organic compound with the molecular formula C12H8Cl2O2S. It is a derivative of biphenyl, where a chlorine atom is attached to the second carbon of one phenyl ring, and a sulfonyl chloride group is attached to the third carbon of the other phenyl ring. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and potential for forming various derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-biphenyl-3-sulfonyl chloride typically involves the chlorination of biphenyl derivatives followed by sulfonylation. One common method starts with 2-chlorobiphenyl, which undergoes sulfonylation using chlorosulfonic acid under controlled conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of 2’-Chloro-biphenyl-3-sulfonyl chloride often involves large-scale chlorination and sulfonylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group (–SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or sulfonyl thioethers.

Reaction with Amines

Primary and secondary amines react with 2'-chloro-biphenyl-3-sulfonyl chloride in the presence of bases (e.g., pyridine, triethylamine) or catalysts (e.g., DMAP) to yield sulfonamides.

Mechanism :

-

Deprotonation of the amine by a base.

-

Nucleophilic attack on the sulfonyl chloride’s sulfur atom.

Hydrolysis to Sulfonic Acids

Under aqueous basic or acidic conditions, the sulfonyl chloride group hydrolyzes to a sulfonic acid.

| Conditions | Product | Notes | Source |

|---|---|---|---|

| H₂O, room temperature | 2'-Chloro-biphenyl-3-sulfonic acid | Requires prolonged stirring | |

| NaOH (1 M), reflux | Sodium sulfonate salt | Quantitative conversion |

Applications : Sulfonic acids serve as intermediates in detergents, dyes, and ion-exchange resins .

Coupling Reactions

The biphenyl scaffold participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, facilitated by transition-metal catalysts.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | Terphenyl derivative | 56% | |

| 4-Trifluoroboronic acid | Pd₂(dba)₃, SPhos, Na₂CO₃ | Fluorinated biphenyl | 60% |

Key Factors :

-

The chloro substituent directs electrophilic aromatic substitution to the para position.

-

Steric hindrance from the biphenyl system may reduce reaction rates .

Oxidative Dechlorination

Under reductive or metabolic conditions, the chloro substituent may undergo dechlorination.

| Conditions | Product | Notes | Source |

|---|---|---|---|

| HepG2 cell metabolism | Dechlorinated dihydroxybiphenyl | Human-relevant metabolic pathway | |

| H₂/Pd-C, ethanol | Biphenyl-3-sulfonyl chloride | Full dechlorination observed |

Biological Relevance :

Grignard and Organometallic Reactions

The sulfonyl chloride group reacts with Grignard reagents to form sulfones or undergo desulfonation.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methylmagnesium bromide | THF, 0°C to RT | 2'-Chloro-biphenyl-3-sulfone | 72% | |

| Phenyl lithium | Ether, −78°C | Biphenyl derivative | 68% |

Limitations :

Electrophilic Aromatic Substitution

The biphenyl system undergoes halogenation, nitration, or sulfonation at positions activated by the electron-withdrawing sulfonyl group.

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2'-chlorobiphenyl sulfonyl chloride | 45% | |

| Bromination | Br₂/FeBr₃ | 5-Bromo-2'-chlorobiphenyl sulfonyl chloride | 38% |

Regioselectivity :

Reductive Desulfonylation

The sulfonyl group can be removed under reductive conditions.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, THF, reflux | 2'-Chlorobiphenyl | 85% | |

| Na/Hg amalgam, ethanol | Biphenyl derivative | 78% |

Applications : Useful for protecting/deprotecting strategies in multistep syntheses .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Pharmaceutical Development

2'-Chloro-biphenyl-3-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the development of:

- Anti-inflammatory drugs: The compound is used to synthesize sulfonamide derivatives that exhibit anti-inflammatory properties.

- Anticancer agents: It plays a role in creating compounds that target specific cancer pathways, enhancing therapeutic efficacy.

Case Study: Synthesis of CRTH2 Antagonists

Research has demonstrated that derivatives of this compound can act as antagonists for the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2), relevant in treating allergic diseases such as asthma and atopic dermatitis. These findings highlight its potential in developing targeted therapies for inflammatory conditions .

2. Organic Synthesis

The compound is widely utilized in organic chemistry for:

- Preparation of sulfonamides: These compounds are essential in various applications, including agrochemicals and dyes.

- Building blocks for complex molecules: It is used to construct more complex structures through electrophilic aromatic substitution reactions.

3. Polymer Chemistry

In polymer science, this compound acts as a coupling agent that enhances the properties of polymers. Its ability to form cross-links between polymer chains improves mechanical strength and thermal stability, making it valuable in coatings and adhesives.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Synthesis of anti-inflammatory and anticancer drugs | Targeted therapy development |

| Organic Synthesis | Preparation of sulfonamides | Essential for dyes and agrochemicals |

| Polymer Chemistry | Coupling agent for polymers | Enhances mechanical properties |

| Analytical Chemistry | Detection and quantification methods | Valuable for quality control |

Wirkmechanismus

The mechanism by which 2’-Chloro-biphenyl-3-sulfonyl chloride exerts its effects involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. These reactions are crucial in modifying molecular structures and creating new compounds with desired properties .

Vergleich Mit ähnlichen Verbindungen

2-Chlorobiphenyl: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.

Biphenyl-3-sulfonyl chloride: Does not have the chlorine atom, affecting its reactivity and applications.

2’-Bromo-biphenyl-3-sulfonyl chloride: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.

Uniqueness: 2’-Chloro-biphenyl-3-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group, which enhances its reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations compared to its analogs .

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2S/c13-12-7-2-1-6-11(12)9-4-3-5-10(8-9)17(14,15)16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNHUULVUAPGGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.